Product packaging for (S)-Cinacalcet-D3 Hydrochloride(Cat. No.:)

(S)-Cinacalcet-D3 Hydrochloride

Katalognummer: B12394539
Molekulargewicht: 396.9 g/mol
InChI-Schlüssel: QANQWUQOEJZMLL-FISFDSKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Significance of Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling is a critical technique in pharmaceutical research that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into drug molecules. musechem.comsymeres.com This process allows researchers to track the drug's journey through a biological system without altering its fundamental chemical properties. musechem.comyoutube.com The key advantages of this method include:

Enhanced Analytical Precision: Isotope labeling significantly improves the accuracy of analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. symeres.comadesisinc.com This precision is vital for elucidating complex molecular structures and reaction mechanisms. adesisinc.com

Elucidation of Metabolic Pathways: By tracing the labeled compound, scientists can identify metabolites and understand the biochemical transformations a drug undergoes in the body. symeres.comnih.govacs.org

Pharmacokinetic and ADME Studies: Stable isotopes are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. musechem.comnih.govacs.org They provide quantitative data on a drug's bioavailability, tissue distribution, and elimination routes. youtube.com

Safety and Reduced Risk: Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them safer for use in human studies, including those involving vulnerable populations. metsol.com

Overview of Cinacalcet (B1662232) as a Calcimimetic Agent and its Molecular Basis

Cinacalcet is a calcimimetic agent, meaning it mimics the effect of calcium on the body's tissues. wikipedia.orgyoutube.com It is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. wikipedia.orgdrugbank.com

The molecular basis of Cinacalcet's action lies in its ability to allosterically activate the calcium-sensing receptor (CaSR) located on the surface of the parathyroid gland's chief cells. wikipedia.orgmyendoconsult.com The CaSR is the primary regulator of parathyroid hormone (PTH) secretion. wikipedia.org By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium. myendoconsult.com This enhanced sensitivity means that lower levels of calcium are needed to trigger the receptor, leading to the inhibition of PTH synthesis and secretion. myendoconsult.comnih.gov The reduction in PTH levels subsequently leads to a decrease in serum calcium levels. drugbank.com

Cinacalcet is metabolized in the liver by several cytochrome P450 enzymes, primarily CYP3A4, CYP2D6, and CYP1A2. drugbank.comnih.gov

Rationale for Deuterium Labeling of (S)-Cinacalcet for Mechanistic and Quantitative Studies

The use of (S)-Cinacalcet-D3 Hydrochloride, a deuterated form of Cinacalcet, offers specific advantages for research:

Internal Standard in Quantitative Bioanalysis: Deuterated compounds like this compound are considered the gold standard for use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC/MS) assays. aptochem.comnih.gov An ideal internal standard co-elutes with the analyte and has a similar extraction recovery and ionization response, which a deuterated version provides. aptochem.com This helps to correct for variability during sample preparation and analysis, leading to more accurate and robust results. aptochem.comclearsynth.com

Mechanistic and Kinetic Isotope Effect Studies: The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). symeres.comnih.gov Studying the KIE can provide valuable insights into the mechanisms of drug metabolism. symeres.comacs.org By strategically placing deuterium atoms on the Cinacalcet molecule, researchers can investigate which positions are most susceptible to metabolic breakdown by cytochrome P450 enzymes. nih.govacs.org This information is crucial for understanding the drug's metabolic pathways and can even be used to design new drugs with improved metabolic stability. nih.govnih.gov

Elucidating Metabolic Fate: Deuterium labeling helps in tracing the metabolic fate of Cinacalcet. By analyzing the mass spectra of metabolites, researchers can distinguish between the drug and its metabolites, aiding in the identification and structural elucidation of these metabolic products. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23ClF3N B12394539 (S)-Cinacalcet-D3 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C22H23ClF3N

Molekulargewicht

396.9 g/mol

IUPAC-Name

N-[(1S)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1/i1D3;

InChI-Schlüssel

QANQWUQOEJZMLL-FISFDSKJSA-N

Isomerische SMILES

[2H]C([2H])([2H])[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl

Kanonische SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl

Herkunft des Produkts

United States

Stereoselective Synthesis and Isotopic Labeling of Cinacalcet Analogs

The synthesis of specific stereoisomers of pharmacologically active molecules is a cornerstone of modern medicinal chemistry. For Cinacalcet (B1662232), the (R)-enantiomer is the active pharmaceutical ingredient. However, the synthesis of the (S)-enantiomer is crucial for research, reference standards, and understanding the stereoselectivity of its biological target.

Enantioselective Synthesis Strategies for (S)-Cinacalcet and Related Stereoisomers

Achieving high enantiomeric purity in the synthesis of Cinacalcet and its analogs relies on asymmetric synthesis, a field dedicated to selectively producing one of two enantiomers. frontiersin.org Key approaches involve the use of chiral auxiliaries or asymmetric catalysis. frontiersin.orgsigmaaldrich.com

A prominent strategy employs chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.com A noteworthy synthesis of Cinacalcet utilizes (R)-tert-butanesulfinamide as a chiral auxiliary. beilstein-journals.orgresearchgate.netnih.gov This process involves the condensation of the sulfinamide with a prochiral ketone, such as 1-acetylnaphthalene, to form a chiral sulfinylketimine. Subsequent stereoselective reduction of this intermediate establishes the desired chiral center. researchgate.net The auxiliary can be removed afterward, having fulfilled its role in inducing asymmetry.

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, offers an efficient alternative. youtube.com Several catalytic methods have been developed for Cinacalcet synthesis:

Chiral Ligand-Controlled Reduction : The enantioselective reduction of 1-(naphthalen-1-yl)ethanone can be achieved using a borane-dimethyl sulfide (B99878) complex in the presence of a chiral ligand like the (S)-methyl-CBS-oxazaborolidine complex. niscpr.res.in This method, part of the Corey-Bakshi-Shibata (CBS) reduction family, effectively creates the chiral alcohol precursor to the final amine.

Asymmetric Reductive Amination : This approach combines an amine and a ketone to form an imine, which is then asymmetrically reduced. One patented method uses a combination of a Hantzsch ester and a chiral phosphine (B1218219) ligand to induce asymmetry during the reductive amination of 1-(naphthyl-1-yl)ethyl ketone with 3-(3-(trifluoromethyl)phenyl)propyl-1-amine. google.com

Transition Metal Catalysis : A novel enantioselective synthesis has been achieved through a cobalt-catalyzed asymmetric Negishi cross-coupling of a racemic ester with an arylzinc reagent. nih.gov

Biocatalysis : Innovations in biotechnology have led to the use of enzymes for stereoselective synthesis. An engineered imine reductase (IRED) from Penicillium camemberti has been successfully used for the reductive amination of sterically demanding amines, demonstrating its utility in the preparative synthesis of Cinacalcet. acs.org

Table 1: Comparison of Asymmetric Synthesis Strategies for Cinacalcet Scaffolds

Strategy Catalyst / Auxiliary Key Reaction Type Reported Enantiomeric Excess (ee) Reference
Chiral Auxiliary (R)-tert-butanesulfinamide Diastereoselective reduction of a sulfinylketimine 99.94% beilstein-journals.org
Asymmetric Catalysis (S)-methyl-CBS-oxazaborolidine Enantioselective ketone reduction Not specified in abstract niscpr.res.in
Asymmetric Catalysis Cobalt / Chiral Ligand Asymmetric Negishi cross-coupling 99% nih.gov
Biocatalysis Engineered Imine Reductase Reductive amination >99% conversion acs.org

Diastereomeric Separation and Enantiomeric Enrichment Techniques

When a synthesis does not produce a single enantiomer, separation techniques are required. A common strategy involves converting a racemic mixture of enantiomers into a mixture of diastereomers, which have different physical properties (e.g., solubility, melting point) and can be separated. libretexts.org

This is achieved by reacting the racemate with a single enantiomer of a chiral resolving agent. libretexts.org In the synthesis involving a tert-butanesulfinamide auxiliary, a mixture of diastereomers is formed. beilstein-journals.org These diastereomers can be separated by physical methods like fractional crystallization. In one reported synthesis, the desired diastereomer of 2-methylpropane-2-sulfinic acid 1-(naphthalen-1-yl)ethylamide was isolated in pure form by recrystallization from an ethyl acetate–hexanes mixture. beilstein-journals.org

Enantiomeric enrichment refers to processes that increase the enantiomeric excess of a mixture. Recrystallization can also be used for this purpose. For instance, a chiral amide intermediate in a Cinacalcet synthesis was enriched from an 87% ee to a 99% ee through recrystallization. nih.gov For larger-scale separations, preparative chromatographic techniques such as high-performance liquid chromatography (HPLC) on a chiral stationary phase (CSP) or simulated moving bed (SMB) chromatography are employed. nih.govnih.gov

Challenges and Innovations in Stereoselective Amination for Cinacalcet Scaffolds

The introduction of the amine group in a stereocontrolled manner is a critical and challenging step in Cinacalcet synthesis. Direct catalytic C–H amination, which involves functionalizing an unactivated C-H bond, is a highly desirable but difficult transformation. researchgate.netrsc.org Achieving high regio-, chemo-, and stereoselectivity in such reactions remains a significant hurdle in synthetic chemistry. bohrium.comrsc.org

Traditional multi-step methods, such as reductive amination, are more common but present their own challenges. These include the need for harsh reagents and the potential for side reactions, such as the formation of di-alkyl impurities. thieme-connect.de The development of efficient, one-pot procedures is a key objective for industrial-scale synthesis. thieme-connect.de

Significant innovations have emerged to overcome these challenges. The development of highly specialized biocatalysts represents a major advance. researchgate.net For example, an imine reductase was discovered and engineered to accommodate the sterically bulky amines required for Cinacalcet synthesis, enabling a highly efficient and selective biocatalytic route. acs.org This enzymatic approach offers a green and powerful alternative to traditional chemical methods.

Isotopic Labeling Methodologies for Cinacalcet-D3 Hydrochloride

Isotopically labeled compounds, such as (S)-Cinacalcet-D3 Hydrochloride, are invaluable tools in pharmaceutical research, particularly for use as internal standards in quantitative bioanalysis by mass spectrometry. caymanchem.com

Deuterium (B1214612) Incorporation Strategies at Specific Molecular Positions

The designation "D3" in this compound specifies that three deuterium atoms have been incorporated into the molecule. The IUPAC name, N-[(1R)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine, clarifies that these deuterium atoms replace the three hydrogen atoms of the methyl group attached to the chiral carbon. vulcanchem.comnih.gov

The synthesis of this specific labeled compound requires the introduction of a trideuterated methyl group (-CD3). This is typically achieved by using a deuterated reagent in the early stages of the synthesis. For example, the synthesis of the chiral amine precursor, (S)-1-(naphthalen-1-yl)ethanamine, could be adapted by starting with a deuterated version of 1-acetylnaphthalene or by using a deuterated methylating agent (e.g., methyl-d3 iodide) to construct the key intermediate.

Alternatively, direct hydrogen isotope exchange (HIE) methods offer a route to deuteration later in the synthetic sequence. A catalytic method has been reported for the deuteration of β-amino C-H bonds in various drug molecules, including Cinacalcet, using acetone-d6 (B32918) as the deuterium source. nih.gov While this specific method targets the C-H bonds beta to the nitrogen, it showcases the potential of catalytic HIE for selective deuterium incorporation. nih.gov

Chemical and Isotopic Purity Assessment of Labeled Analogs

Ensuring the purity of this compound is a multi-faceted process involving the assessment of its chemical, enantiomeric, and isotopic purity.

Chemical and Enantiomeric Purity : High-Performance Liquid Chromatography (HPLC) is the standard method for determining chemical purity. beilstein-journals.orgresearchgate.net To assess enantiomeric purity and quantify the presence of the (R)-enantiomer, chiral HPLC methods using a chiral stationary phase are employed. beilstein-journals.orgscirp.orgnih.gov These methods are validated to ensure they can accurately separate and quantify the enantiomers. scirp.org Purity levels are often required to be very high, for instance, ≥98% by HPLC.

Isotopic Purity : Mass Spectrometry (MS) is the primary technique for confirming the successful incorporation of deuterium and for quantifying the isotopic purity. nih.gov It can determine the molecular weight of the labeled compound, confirming the presence of the deuterium atoms, and can also distinguish between molecules containing different numbers of deuterium atoms (e.g., d1, d2, d3). caymanchem.com The isotopic purity is often expressed as "atom % D," which reflects the percentage of deuterium at the labeled positions. For reference standards, this is typically high, such as 99% atom D. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the location of the deuterium atoms by observing the disappearance of proton signals at the specific sites of incorporation.

Table 2: List of Chemical Compounds | Compound Name | Other Names / Synonyms | Molecular Formula | Role | | :--- | :--- | :--- | :--- | | this compound | (S)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine Hydrochloride | C22H20D3ClF3N | Target Labeled Compound | | (R)-Cinacalcet | Sensipar®, Mimpara® | C22H22F3N | Active Pharmaceutical Ingredient | | (R)-tert-Butanesulfinamide | | C4H11NOS | Chiral Auxiliary | | 1-Acetylnaphthalene | | C12H10O | Starting Material | | 3-(Trifluoromethyl)benzaldehyde | | C8H5F3O | Starting Material | | (S)-methyl-CBS-oxazaborolidine | | C18H20BNO | Chiral Catalyst | | 3-(3-(Trifluoromethyl)phenyl)propyl-1-amine | | C10H12F3N | Intermediate | | Acetone-d6 | Hexadeuteroacetone | C3D6O | Deuterium Source | | Hexadeuteroacetone | C3D6O | Deuterium Source |

Advanced Analytical Methodologies for S Cinacalcet D3 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of drugs in biological fluids due to its high sensitivity, selectivity, and speed.

The development of sensitive and specific LC-MS/MS methods for the quantification of cinacalcet (B1662232) in human plasma is essential for pharmacokinetic studies. The use of a stable isotope-labeled internal standard (IS), such as (S)-Cinacalcet-D3, is a widely accepted strategy to compensate for variability during sample preparation and analysis.

In a typical assay, cinacalcet and its deuterated internal standard, (S)-Cinacalcet-D3, are extracted from the biological matrix, most commonly human plasma, using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Chromatographic separation is then achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often containing a small percentage of formic acid to enhance protonation and, consequently, the MS signal.

The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode, and quantification is performed using multiple reaction monitoring (MRM). The precursor to product ion transitions monitored are specific to cinacalcet and its deuterated internal standard. For cinacalcet, the transition is typically m/z 358.2 → m/z 155.1, while for (S)-Cinacalcet-D3, it is m/z 361.2 → m/z 155.1. The use of a stable isotope-labeled IS is critical for correcting any analyte loss during the extraction process and for compensating for matrix effects, thereby ensuring high accuracy and precision of the results.

The following table summarizes typical MRM transitions used in LC-MS/MS assays for Cinacalcet and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cinacalcet358.2155.1
(S)-Cinacalcet-D3361.2155.1

A cornerstone of any quantitative bioanalytical method is its rigorous validation to ensure its reliability and reproducibility. The validation process for LC-MS/MS assays of cinacalcet using (S)-Cinacalcet-D3 as an internal standard is conducted in accordance with guidelines from regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The validation parameters assessed include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For cinacalcet assays, linearity is typically established over a concentration range relevant to its therapeutic levels, for instance, from 0.1 to 50 ng/mL in human plasma. The correlation coefficient (r²) for the calibration curve is expected to be greater than 0.99.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. These are evaluated at multiple concentration levels (low, medium, and high quality control samples). The intra- and inter-day precision (expressed as the coefficient of variation, %CV) should be within ±15%, and the accuracy (expressed as the percentage of the nominal value) should also be within ±15%.

Recovery: The extraction efficiency of an analytical method. The recovery of cinacalcet from human plasma is typically high, often exceeding 85%, indicating an efficient extraction process.

Matrix Effects: The influence of co-eluting, endogenous components of the biological matrix on the ionization of the analyte and internal standard. The use of a stable isotope-labeled internal standard like (S)-Cinacalcet-D3 is crucial in mitigating matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

The table below presents typical validation results for an LC-MS/MS method for cinacalcet in human plasma.

Validation ParameterTypical Result
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.99
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy85% - 115%
Recovery> 85%

Ion suppression or enhancement, collectively known as matrix effects, are a significant concern in LC-MS/MS-based bioanalysis. These phenomena occur when co-eluting matrix components interfere with the ionization of the target analyte, leading to a decrease or increase in the MS signal, respectively. This can compromise the accuracy and precision of the analytical method.

The primary cause of ion suppression in ESI is the competition for ionization between the analyte and co-eluting matrix components, particularly phospholipids (B1166683) from plasma. To investigate these effects, post-column infusion experiments are often performed. In this setup, a constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement.

The use of a stable isotope-labeled internal standard, such as (S)-Cinacalcet-D3, is the most effective strategy to compensate for matrix effects. Since the deuterated internal standard is structurally and chromatographically very similar to the analyte, it experiences nearly identical ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is effectively normalized, leading to reliable and accurate quantification.

Chiral Analytical Techniques for Enantiomeric Purity Assessment

Cinacalcet is a chiral molecule, and its pharmacological activity resides primarily in the (R)-enantiomer. However, the provided subject focuses on (S)-Cinacalcet-D3 Hydrochloride. For the purpose of this article, the chiral separation techniques discussed will be in the context of resolving the enantiomers of cinacalcet. The enantiomeric purity of a chiral drug is a critical quality attribute, as the "wrong" enantiomer can be inactive, less active, or even have a different pharmacological or toxicological profile. Therefore, stereoselective analytical methods are required to ensure the enantiomeric purity of the drug substance and to study the potential for in vivo chiral inversion.

Capillary electrophoresis (CE) is a powerful analytical technique for the chiral separation of pharmaceuticals. Its advantages include high separation efficiency, short analysis times, and low consumption of reagents and samples. For the chiral separation of cinacalcet enantiomers, various chiral selectors are added to the background electrolyte (BGE).

Commonly used chiral selectors for the CE separation of cinacalcet enantiomers include cyclodextrins (CDs), such as β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin). The separation mechanism is based on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral selector, leading to different electrophoretic mobilities.

Factors influencing the chiral resolution in CE include the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. Optimization of these parameters is crucial to achieve baseline separation of the cinacalcet enantiomers.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used technique for the enantioselective analysis of chiral drugs. CSPs are packed with a chiral material that can interact stereoselectively with the enantiomers of the analyte.

For the resolution of (R)- and (S)-cinacalcet, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to the differential retention of the two enantiomers.

The choice of the mobile phase, which typically consists of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is critical for achieving optimal chiral separation. The type and proportion of the alcohol modifier can significantly influence the retention times and the resolution factor. The addition of a small amount of an amine modifier, such as diethylamine, is often necessary to improve the peak shape and reduce tailing of the basic cinacalcet enantiomers.

Application of Quality by Design (QbD) Principles in Chiral Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. chromatographyonline.comimpactfactor.org When applied to analytical methods, this is known as Analytical Quality by Design (AQbD), which aims to build quality into the analytical procedure from the start. pharm-int.comnih.gov For a chiral compound like Cinacalcet, developing a robust method to separate its enantiomers is critical, and AQbD provides a framework for achieving this efficiently. nih.govresearchgate.net

The AQbD process for developing a chiral HPLC or Capillary Electrophoresis (CE) method for Cinacalcet involves several key steps:

Defining the Analytical Target Profile (ATP): The first step is to define the goals of the method. nih.gov For the chiral separation of Cinacalcet, the ATP would include requirements for baseline resolution between the (R) and (S) enantiomers, a specific limit of quantification (LOQ) for the undesired enantiomer, and an acceptable analysis time. researchgate.net

Identifying Critical Method Parameters (CMPs) and Critical Analytical Attributes (CAAs): CAAs are the method's performance characteristics that must be met, such as resolution, tailing factor, and retention time. nih.gov CMPs are the method variables that can affect the CAAs. In chiral separations of Cinacalcet, these often include the type of chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak AY), mobile phase composition (e.g., ratio of organic modifier like acetonitrile to buffer), pH of the buffer, and column temperature. nih.govjchr.org

Risk Assessment and Design of Experiments (DoE): A risk assessment connects the CMPs to the CAAs, identifying which parameters are most likely to impact the method's performance. Following this, a Design of Experiments (DoE) approach is used to systematically study the effects of the identified CMPs and their interactions. nih.gov For instance, a Box-Behnken or Central Composite Design can be employed to explore the effects of mobile phase composition, flow rate, and temperature on the chiral resolution of Cinacalcet enantiomers. nih.gov

Establishing the Method Operable Design Region (MODR): The data from the DoE is used to create a mathematical model that defines the MODR, also known as the "design space." chromatographyonline.com This is a multidimensional space where all combinations of CMPs within that region are proven to meet the ATP requirements. chromatographyonline.com Operating within the MODR ensures the method is robust and reliable without the need for re-validation for minor adjustments. impactfactor.org

Studies have successfully applied QbD principles to develop and optimize chiral separation methods for Cinacalcet. nih.govresearchgate.net For example, a capillary zone electrophoresis method was developed using a QbD approach to simultaneously determine the enantiomeric purity and other impurities of Cinacalcet. researchgate.net This systematic approach facilitates a deeper understanding of the method, leading to more robust and reliable analytical procedures for quality control. nih.gov

Table 1: Example of QbD Parameters in Chiral Method Development for Cinacalcet

Critical Method Parameter (CMP) Critical Analytical Attribute (CAA) Affected Typical Range Explored in DoE Summary of Effect on Cinacalcet Separation
Mobile Phase Composition (Acetonitrile %) Resolution, Retention Time, Tailing Factor 40-80% Increasing acetonitrile content generally decreases retention time but can negatively impact the resolution between enantiomers.
Buffer pH Resolution, Peak Shape pH 2.5 - 8.0 pH affects the ionization state of Cinacalcet, influencing its interaction with the chiral stationary phase. Optimal pH is crucial for achieving baseline separation. nih.gov
Column Temperature Resolution, Retention Time, Column Pressure 25°C - 60°C Higher temperatures can decrease analysis time but may reduce resolution. An optimal temperature must be found to balance these effects. sigmaaldrich.com
Chiral Selector Concentration (for CE) Resolution, Analysis Time Varies In capillary electrophoresis, the concentration of the chiral selector (e.g., a cyclodextrin) directly impacts enantiomeric resolution. researchgate.net

Spectroscopic and Spectrometric Characterization of Deuterated Analogs (e.g., NMR, FT-IR)

Spectroscopic analysis is fundamental for confirming the chemical structure and isotopic labeling of this compound. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for verifying the successful and specific incorporation of deuterium (B1214612) atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons (a doublet in the non-deuterated compound) would be absent or significantly diminished. chemicalbook.com This absence confirms the replacement of protons with deuterium atoms at the methyl group. The rest of the spectrum, including aromatic and aliphatic protons, should match the spectrum of the non-deuterated analog.

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nucleus. A signal in the ²H NMR spectrum would confirm the presence and chemical environment of the deuterium atoms, providing definitive proof of successful deuteration.

¹³C NMR: The ¹³C NMR spectrum of the deuterated analog would be very similar to the non-deuterated compound. However, the carbon atom attached to the three deuterium atoms (the CD₃ group) would exhibit a multiplet signal due to C-D coupling and would have a slightly different chemical shift compared to the CH₃ group in the unlabeled compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The substitution of hydrogen with deuterium results in a noticeable shift in the vibrational frequency of the corresponding bond.

C-D Stretching: The most significant change in the FT-IR spectrum of this compound compared to its non-deuterated counterpart is the appearance of C-D (carbon-deuterium) stretching vibrations. These bands typically appear in the region of 2100-2250 cm⁻¹, which is at a lower frequency than the C-H stretching vibrations (usually 2850-3000 cm⁻¹). researchgate.net

Other Characteristic Peaks: Other key absorptions, such as the N-H stretch of the secondary amine hydrochloride, C-F stretches from the trifluoromethyl group, and aromatic C-H and C=C bending and stretching vibrations, would remain largely unchanged, confirming the integrity of the rest of the molecular structure. researchgate.net

Table 2: Key Spectroscopic Data for the Characterization of this compound

Spectroscopic Technique Feature Expected Observation for this compound Reference for Non-Deuterated Analog
¹H NMR Methyl Group Signal Absence of the doublet signal for the -CH₃ protons. chemicalbook.com
FT-IR C-D Stretch Appearance of new absorption bands in the 2100-2250 cm⁻¹ region. researchgate.net
FT-IR C-H Stretch (methyl) Disappearance or significant reduction of absorption bands corresponding to methyl C-H stretches (~2960 cm⁻¹). researchgate.net
Mass Spectrometry Molecular Ion Peak Increased mass-to-charge (m/z) ratio by 3 units compared to the non-deuterated analog. caymanchem.comnih.gov

Impurity Profiling and Structural Elucidation of Deuterated Related Substances

Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory agencies to ensure the safety and efficacy of an Active Pharmaceutical Ingredient (API). nih.gov For this compound, this involves identifying and quantifying any process-related impurities or degradation products.

The synthesis of Cinacalcet can result in several known impurities, which would also be potential impurities in the deuterated analog. These include:

Starting Materials and Intermediates: Such as (+)-R-1-(1-Naphthyl)ethylamine. nih.gov

Diastereomeric Isomers: Arising from incomplete stereochemical control during synthesis. nih.gov

Regioisomers: Isomers where functional groups are attached to different positions on the aromatic rings. nih.gov

Degradation Products: Formed under stress conditions like oxidation, hydrolysis, or photolysis. Cinacalcet is particularly susceptible to degradation under peroxide stress conditions. nih.gov

The primary tool for impurity profiling is high-performance liquid chromatography (HPLC), often coupled with a mass spectrometer (LC-MS). hakon-art.com LC-MS allows for the separation of impurities from the main compound and provides their mass-to-charge ratio, which is the first step in structural elucidation. For deuterated substances, LC-MS is particularly vital as it can distinguish between impurities that have retained the deuterium label and those that have not.

Further structural elucidation of isolated impurities is typically achieved using a combination of spectroscopic techniques, including high-resolution mass spectrometry (HRMS) for determining the elemental composition, and advanced NMR techniques (such as COSY, HSQC, and HMBC) to piece together the molecular structure.

The impurity profile of this compound is expected to be qualitatively similar to that of standard Cinacalcet Hydrochloride. However, the presence of the deuterium label must be confirmed or refuted for each related substance to fully understand its origin.

Table 3: Common Process-Related Impurities of Cinacalcet

Impurity Name Type Potential Origin
(+)-R-1-(1-Naphthyl)ethylamine Starting Material Incomplete reaction or carry-over from the initial synthetic steps. nih.gov
Cinacalcet Diastereomer Isomer Process-Related Impurity Incomplete chiral resolution or side reactions during synthesis. nih.gov
Cinacalcet Regioisomer Process-Related Impurity Non-specific reaction, leading to substitution at a different position on the phenyl ring. nih.gov
(E)-2,3-Dehydro-cinacalcet Degradation Product Can be formed during synthesis or as a degradation product. pharmaffiliates.com
Cinacalcet Carbamate Process-Related Impurity A potential impurity that can be formed during certain synthetic routes. google.com

Mechanistic Pharmacokinetic Research Utilizing Deuterated Cinacalcet

In Vitro and Preclinical Absorption, Distribution, and Excretion (ADME) Studies

In vitro and preclinical ADME studies are foundational in characterizing the pharmacokinetic properties of a drug candidate. nih.gov These studies provide essential data on how a compound is likely to behave in a biological system.

Investigation of Distribution Dynamics in Biological Systems (e.g., tissue distribution, protein binding)

Cinacalcet (B1662232) exhibits extensive distribution throughout the body, a characteristic underscored by its large apparent volume of distribution, which is approximately 1000 liters. nih.govfda.gov This suggests that the drug does not remain confined to the bloodstream but partitions into various tissues. Preclinical studies in rats have shown that cinacalcet-derived radioactivity is widely distributed into most tissues. researchgate.net

A key factor influencing a drug's distribution is its binding to plasma proteins. In the case of cinacalcet, it is highly bound to plasma proteins, with a binding rate of approximately 93% to 97%. nih.govdrugbank.com The ratio of cinacalcet concentration in red blood cells to that in plasma is 0.80 at a blood concentration of 10 ng/mL. fda.gov This high degree of protein binding means that only a small fraction of the drug is free in the plasma to exert its pharmacological effect or to be cleared from the body.

While specific tissue distribution and protein binding studies for (S)-Cinacalcet-D3 Hydrochloride are not extensively available in public literature, its primary use as a stable isotope-labeled internal standard implies that its physicochemical properties, and thus its distribution and binding characteristics, are nearly identical to those of the non-deuterated cinacalcet. caymanchem.com The substitution of three hydrogen atoms with deuterium (B1214612) is not expected to significantly alter these macroscopic properties.

Table 1: Distribution Characteristics of Cinacalcet

ParameterValueReference(s)
Apparent Volume of Distribution~1000 L nih.govfda.gov
Plasma Protein Binding93% - 97% nih.govdrugbank.com
Blood to Plasma Concentration Ratio0.80 fda.gov

Role of Deuteration in Tracing Excretion Pathways of Metabolites

Stable isotope labeling, including deuteration, is a powerful tool in drug metabolism studies to trace the fate of a drug and its metabolites. nih.gov By incorporating deuterium into the cinacalcet molecule to create this compound, researchers can distinguish the drug and its metabolites from endogenous compounds using mass spectrometry. This technique is invaluable for elucidating metabolic pathways and quantifying the excretion of drug-related material.

Following oral administration of radiolabeled cinacalcet in humans, the primary route of elimination is through renal excretion of its metabolites, accounting for approximately 80% of the administered dose. researchgate.net About 15% of the dose is recovered in the feces. researchgate.net Unchanged cinacalcet is not detected in the urine of humans, indicating extensive metabolism. researchgate.net The main metabolic pathways are N-dealkylation, which forms carboxylic acid derivatives that are then conjugated with glycine (B1666218) and excreted in the urine, and oxidation of the naphthalene (B1677914) ring to produce dihydrodiols, which are subsequently glucuronidated and excreted in both urine and bile. researchgate.net

The use of this compound as an internal standard in pharmacokinetic studies allows for precise quantification of the parent drug, which in turn helps to accurately determine the extent of its metabolism and the clearance of its various metabolites through different excretion routes.

Enzyme Kinetics and Cytochrome P450 (CYP) Mediated Biotransformation

The metabolism of cinacalcet is a complex process primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.

Identification and Characterization of Involved CYP Isozymes (CYP3A4, CYP2D6, CYP1A2) via In Vitro Studies

In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isozymes responsible for the biotransformation of cinacalcet. These studies have shown that cinacalcet is metabolized by multiple enzymes, with CYP3A4, CYP2D6, and CYP1A2 being the primary contributors. nih.govnih.govnih.gov The involvement of multiple enzymes suggests that the metabolism of cinacalcet is robust and less likely to be completely inhibited by the failure of a single enzyme.

The major circulating metabolites of cinacalcet, which can exceed the concentration of the parent drug, are hydrocinnamic acid and hydroxy-hydrocinnamic acid. nih.govfda.gov These are formed through oxidative N-dealkylation and are subsequently metabolized further via β-oxidation and glycine conjugation. nih.gov Another significant metabolic pathway is the formation of glucuronidated dihydrodiols. nih.gov Importantly, these major metabolites have been shown to have minimal to no calcimimetic activity. nih.gov

Mechanistic Studies of CYP Inhibition and Induction Potential of Cinacalcet In Vitro

In vitro studies are crucial for assessing the potential of a drug to cause drug-drug interactions by inhibiting or inducing CYP enzymes. fda.gov Such studies have revealed that cinacalcet is a potent inhibitor of CYP2D6. nih.govfda.govnih.gov An in vitro study determined the K(i) value for cinacalcet's inhibition of CYP2D6 to be 0.087 micromol/L, which is comparable to that of the well-known potent CYP2D6 inhibitor, quinidine. nih.gov This strong inhibitory potential has been confirmed in clinical studies, where co-administration of cinacalcet significantly increased the exposure of drugs metabolized by CYP2D6, such as desipramine. fda.govfda.gov

In contrast, in vitro studies have shown that cinacalcet does not significantly inhibit other major CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. nih.govfda.govdrugs.com Furthermore, in vitro induction studies have indicated that cinacalcet is not an inducer of CYP450 enzymes. fda.govdrugs.com This selective inhibition profile is an important consideration for clinicians when prescribing cinacalcet with other medications.

Table 2: In Vitro CYP Inhibition Profile of Cinacalcet

CYP IsozymeInhibition PotentialReference(s)
CYP1A2No significant inhibition nih.govfda.govdrugs.com
CYP2C9No significant inhibition nih.govfda.govdrugs.com
CYP2C19No significant inhibition nih.govfda.govdrugs.com
CYP2D6Strong inhibitor (Ki = 0.087 µM) fda.govnih.gov
CYP3A4No significant inhibition nih.govfda.govdrugs.com

Impact of Deuterium Substitution on Metabolic Stability and Clearance

Deuterium substitution is a strategy used in medicinal chemistry to improve a drug's metabolic profile. researchgate.net The replacement of a hydrogen atom with a deuterium atom at a site of metabolic transformation can slow down the rate of metabolism due to the kinetic isotope effect. This can lead to increased metabolic stability, a longer biological half-life, and reduced clearance of the drug. researchgate.net

While specific studies detailing the impact of the three deuterium atoms in this compound on its metabolic stability and clearance are not publicly available, the principle of the kinetic isotope effect suggests that if the deuteration has occurred at a primary site of metabolism by CYP enzymes, a reduction in the rate of metabolism would be expected. This would theoretically lead to a lower clearance and a longer half-life for the deuterated compound compared to its non-deuterated counterpart. However, without direct experimental data, the precise quantitative impact of this specific deuteration on cinacalcet's pharmacokinetics remains theoretical. The primary application of this compound remains as an internal standard for the accurate measurement of cinacalcet in biological samples, a role that relies on its near-identical behavior to the parent drug during sample processing and analysis. caymanchem.com

Application of Stable Isotope Tracing for Metabolite Identification and Quantification

Stable isotope tracing represents a powerful methodology in mechanistic pharmacokinetic research, enabling the detailed investigation of a drug's metabolic fate. nih.govnih.gov This technique involves the use of a drug molecule, such as cinacalcet, enriched with a stable, non-radioactive isotope like deuterium (²H). When this isotopically labeled compound is introduced into a biological system, its journey and transformation into various metabolites can be tracked and analyzed with high precision using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov The use of this compound, a deuterated version of cinacalcet, provides a crucial tool for distinguishing drug-derived metabolites from endogenous compounds and for ensuring the accuracy of quantitative analysis.

Detailed Research Findings

Research utilizing deuterated cinacalcet focuses on two primary applications: the definitive identification of metabolites and their precise quantification in biological matrices.

Metabolite Identification:

The metabolism of cinacalcet is extensive, primarily occurring in the liver via multiple cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A2. nih.govnih.govdrugbank.com The main metabolic transformations include oxidative N-dealkylation and oxidation of the naphthalene ring. fda.gov These processes lead to a variety of metabolites, such as hydrocinnamic acid and hydroxy-hydrocinnamic acid, which undergo further metabolism through β-oxidation and glycine conjugation. nih.govfda.gov Additionally, oxidation of the naphthalene ring produces dihydrodiols that are subsequently conjugated with glucuronic acid. fda.gov

Stable isotope tracing is particularly effective for comprehensively identifying these and other potential metabolites. In this approach, a mixture of labeled ((S)-Cinacalcet-D3) and unlabeled cinacalcet is administered. The mass spectrometer is then programmed to detect pairs of signals separated by the mass difference corresponding to the isotopic label (e.g., 3 mass units for a D3 label). This "isotope pattern" filtering allows for the selective identification of all drug-related materials, effectively reducing the complexity of the biological matrix and minimizing the risk of overlooking metabolites. frontiersin.org This method significantly enhances the confidence in metabolite structure elucidation compared to conventional techniques that rely solely on predicted metabolic pathways.

Table 1: Major Metabolic Pathways of Cinacalcet

Metabolic Pathway Key Enzymes Resulting Metabolites
Oxidative N-dealkylation CYP3A4, CYP2D6, CYP1A2 Hydrocinnamic acid, Hydroxy-hydrocinnamic acid
Naphthalene Ring Oxidation CYP Enzymes Dihydrodiols
Further Metabolism - Glucuronide conjugates, Glycine conjugates

This table summarizes the primary metabolic routes of cinacalcet as identified in pharmacokinetic studies. nih.govfda.gov

Metabolite Quantification:

For accurate pharmacokinetic profiling, precise quantification of the parent drug and its metabolites is essential. This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.gov Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and exhibits similar ionization efficiency and susceptibility to matrix effects. However, it is differentiated from the unlabeled (endogenous) cinacalcet by the mass spectrometer due to its higher mass.

The use of a stable isotope-labeled internal standard allows for the correction of variability during sample preparation and analysis. A micromethod for quantifying cinacalcet in 50-μL plasma samples has been developed and validated using deuterated cinacalcet as the internal standard. nih.gov This LC-MS/MS method demonstrates high specificity, precision, and accuracy over a wide range of concentrations. nih.gov In this assay, cinacalcet is quantified by monitoring the specific mass transition of m/z 358.1 > 155.1, while the deuterated internal standard is monitored using the transition m/z 361.1 > 158.1. nih.gov The reliability of this method makes it suitable for detailed pharmacokinetic studies. nih.gov

Table 2: Validation Parameters for LC-MS/MS Quantification of Cinacalcet Using a Deuterated Standard

Parameter Result
Lower Limit of Quantification 0.1 ng/mL
Intra-assay Imprecision (RSD%) 2.8% to 9%
Inter-assay Imprecision (RSD%) 6.9% to 8.5%
Intra-assay Inaccuracy 100% to 102%
Inter-assay Inaccuracy 99% to 103%
Overall Recovery 90% to 106%

This table presents the performance characteristics of a validated LC-MS/MS method for cinacalcet quantification. nih.gov

By employing stable isotope tracing with this compound, researchers can construct a comprehensive metabolic map and develop highly reliable quantitative assays. This dual capability is fundamental to understanding the complex pharmacokinetic profile of cinacalcet, providing a solid foundation for further clinical research without delving into specific dosage or safety assessments.

Molecular and Cellular Pharmacodynamics of Cinacalcet

Calcium-Sensing Receptor (CaSR) Modulation Mechanisms

The CaSR, a member of the G-protein coupled receptor (GPCR) family C, is a key regulator of systemic calcium homeostasis. nih.govnih.gov Cinacalcet (B1662232) enhances the sensitivity of the CaSR to extracellular calcium, effectively lowering the concentration of calcium required to activate the receptor. scbt.comdrugbank.comnih.gov

Cinacalcet functions as a positive allosteric modulator, meaning it binds to a site on the CaSR distinct from the orthosteric calcium-binding site. nih.govscbt.com This binding event induces a conformational change in the receptor, enhancing its sensitivity to extracellular calcium ions. scbt.com While the endogenous ligand, calcium, binds to the Venus flytrap (VFT) domain of the receptor, cinacalcet and other calcimimetics interact with the transmembrane (7TM) domain. nih.govpnas.orgnih.gov This allosteric binding stabilizes an active conformation of the CaSR, which facilitates its coupling to G-proteins. nih.govacs.org

Structural studies have revealed that L-tryptophan, an endogenous allosteric modulator, can occupy the same pocket within the 7TM bundle as cinacalcet. nih.gov This suggests a common mechanism of allosteric modulation for both endogenous and exogenous ligands at this site. Furthermore, in cases of certain CaSR mutations that impair receptor function, cinacalcet has been shown to restore signaling by stabilizing a more favorable receptor conformation for G-protein coupling. acs.org

Functional assays in various cell lines, such as Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells, have been instrumental in characterizing the pharmacodynamics of cinacalcet. In HEK293T cells expressing the human CaSR, cinacalcet demonstrates potent allosteric agonism with an EC50 value of 79.4 nM. caymanchem.com

Studies using HEK293 cells have shown that cinacalcet can potentiate calcium-induced intracellular calcium mobilization. endocrine-abstracts.org For instance, in HEK293 cells co-transfected with wild-type and a mutant CaSR, cinacalcet treatment normalized the intracellular calcium response. endocrine-abstracts.org In CHO cells transfected with the CaSR, cinacalcet affected cell proliferation in a dose-dependent manner. nih.gov However, it had no such effect on human or mouse osteoblastic cells. nih.gov These cell-based assays are crucial for determining the efficacy and potency of cinacalcet and for investigating its effects on various cellular processes.

Cell LineAssay TypeKey FindingReference
HEK293TAllosteric AgonismEC50 of 79.4 nM for human CaSR. caymanchem.com
HEK293Intracellular Calcium MobilizationNormalized Ca2+i-dependent receptor responses in cells with a mutant CaSR. endocrine-abstracts.org
CHOCell ProliferationDose-dependent effect on proliferation in CaSR-transfected cells. nih.gov

Activation of the CaSR by cinacalcet triggers a variety of downstream intracellular signaling pathways. The CaSR is known to couple to multiple G-protein subfamilies, including Gq/11, Gi/o, Gs, and G12/13. nih.govnih.govbioscientifica.com

Gq/11 Pathway: This is a primary pathway activated by the CaSR. bioscientifica.com It leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govontosight.ai IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). ontosight.airesearchgate.net

Gi/o Pathway: The CaSR also couples to the Gi/o pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. drugbank.comnih.govbioscientifica.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: CaSR activation can also stimulate the MAPK pathway, which is involved in regulating cell proliferation, differentiation, and survival. bioscientifica.comontosight.ai

Studies have demonstrated that cinacalcet can stimulate the phosphorylation of the transcription factor CREB in CaSR-expressing HEK293 cells, a process largely dependent on the Gq/11-PLC-PKC pathway. nih.gov Interestingly, there is evidence of biased agonism, where different allosteric modulators can preferentially activate certain signaling pathways over others. nih.govnih.gov For example, while cinacalcet stimulated CREB phosphorylation, other positive modulators that bind to the VFT domain did not, highlighting the complexity of CaSR signaling. nih.gov

Investigation of Off-Target Molecular Interactions and Secondary Pharmacological Effects

Studies in mouse neocortical neurons have shown that cinacalcet can strongly inhibit voltage-gated sodium channel (VGSC) currents. nih.govnih.gov This inhibition is not dependent on the CaSR, as it persists in neurons deficient in the receptor. nih.gov The mechanism of inhibition involves an acceleration of both fast and slow inactivation of the VGSC currents, with a preferential binding to the fast-inactivated state of the channel. nih.govbohrium.combiorxiv.org This effect is voltage-dependent, with the rate of inhibition increasing at more depolarized membrane potentials. nih.govbiorxiv.org The inhibition of VGSC currents by cinacalcet appears to be mediated by an unidentified G-protein-dependent inhibitory molecule. nih.govbiorxiv.org

Channel StateEffect of CinacalcetKey FindingReference
Fast InactivationShifts voltage-dependence in the hyperpolarizing direction.V0.5 shifted from -58.3 mV to -69.4 mV after partial inhibition. nih.gov
Slow InactivationShifts voltage-dependence in the hyperpolarizing direction.Contributes to the overall inhibition of VGSC currents. nih.gov
Resting StateLower affinity for the inhibitory molecule compared to inactivated states.The sequence of affinity is fast-inactivated > slow-inactivated > resting. nih.govbohrium.com

Structure-Activity Relationships (SAR) of Cinacalcet and its Analogs for Specific Molecular Targets

The calcimimetic agent Cinacalcet acts as an allosteric modulator of the calcium-sensing receptor (CaSR), enhancing its sensitivity to extracellular calcium. nih.govdrugbank.com This action leads to a reduction in parathyroid hormone (PTH) secretion. nih.govdrugbank.com The structure of cinacalcet is key to its function. It is a secondary amino compound, specifically (1R)-1-(naphthalen-1-yl)ethanamine, with a hydrogen on the nitrogen substituted by a 3-[3-(trifluoromethyl)phenyl]propyl group. nih.gov

Studies on the structure-activity relationship (SAR) of cinacalcet and its analogs have provided insights into the chemical features crucial for their activity at the CaSR. For instance, modifications to the benzyl (B1604629) and benzodiazepine (B76468) components of related compounds have been explored to understand their impact on potency and metabolic stability. acs.org The introduction of fluorine atoms into the benzyl moiety of certain analogs has been shown to produce potent triple T-type calcium channel blockers. acs.org Conversely, replacing the phenyl group with unsubstituted pyridines generally results in less active compounds, though activity can be restored with appropriate substitutions. acs.org The development of analogs like evocalcet, which has demonstrated comparable efficacy to cinacalcet with fewer gastrointestinal side effects, highlights the ongoing efforts to optimize the therapeutic profile of CaSR modulators. researchgate.net

Cinacalcet is metabolized by several cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A2. nih.gov It also acts as an inhibitor of CYP2D6. nih.gov The metabolism of cinacalcet involves oxidative N-dealkylation, leading to the formation of hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized. nih.gov These metabolites have little to no calcimimetic activity. nih.gov The deuterated version of cinacalcet, (S)-Cinacalcet-D3 Hydrochloride, is utilized as an internal standard for quantifying cinacalcet in laboratory settings, such as through gas or liquid chromatography-mass spectrometry. caymanchem.com

In Vitro Cell Culture Models for Mechanistic Studies

Cell Lines Expressing Recombinant and Endogenous CaSR

To investigate the mechanisms of action of cinacalcet, various in vitro cell culture models are employed. Cell lines that express the calcium-sensing receptor (CaSR), either naturally (endogenously) or through genetic engineering (recombinantly), are invaluable tools.

One commonly used cell line is the Madin-Darby Canine Kidney (MDCK) cell line. Studies have shown that cinacalcet can inhibit cyst formation and cell proliferation in MDCK cells, a model used for studying autosomal dominant polycystic kidney disease (ADPKD). nih.gov Another key cell line is the human embryonic kidney (HEK-293) cell line, which is often transfected to express the human CaSR. These cells are used to determine the potency of calcimimetics like cinacalcet. caymanchem.com For example, in HEK293T cells expressing the human CaSR, cinacalcet has an EC50 of 79.4 nM. caymanchem.com

Chinese Hamster Ovary (CHO) cells transfected with the CaSR have also been utilized to demonstrate the dose-dependent effect of cinacalcet on cell proliferation. nih.gov In the field of oncology research, neuroblastoma cell lines have been used. For instance, the LA-N-1 cell line, which endogenously expresses CaSR mRNA, has been used to show that cinacalcet can induce apoptosis. nih.gov Other neuroblastoma cell lines, like SK-N-LP, have been transfected with CaSR to study the effects of cinacalcet. nih.gov Human colonic T84 cells have been instrumental in demonstrating that cinacalcet can reduce chloride secretion, a finding relevant to secretory diarrheas. nih.gov

Cell LineCaSR ExpressionKey Research Application
MDCK EndogenousStudying inhibition of cyst formation and cell proliferation. nih.gov
HEK-293 Recombinant (transfected)Determining the potency of calcimimetics. caymanchem.com
CHO Recombinant (transfected)Demonstrating dose-dependent effects on cell proliferation. nih.gov
LA-N-1 EndogenousInvestigating apoptosis induction. nih.gov
SK-N-LP Recombinant (transfected)Studying the effects of cinacalcet in CaSR-positive cells. nih.gov
T84 EndogenousExamining the reduction of chloride secretion. nih.gov

Primary Cell Cultures (e.g., bovine parathyroid cells, osteoblastic/osteoclastic cells) for Cellular Response Studies

Primary cell cultures provide a model that more closely resembles the in vivo environment. Bovine parathyroid cells are a classic model for studying the direct effects of calcimimetics on parathyroid hormone (PTH) secretion.

The effects of cinacalcet on bone cells, specifically osteoblasts and osteoclasts, have been a significant area of investigation. Studies using normal human adult osteoblastic cells have shown that while high concentrations of calcium can increase cell number, cinacalcet itself does not affect their proliferation. nih.gov In fact, RT-PCR analysis did not detect CaSR in human, rat, or mouse primary osteoblastic cells and cell lines. nih.gov This suggests that the effects of cinacalcet on bone may be indirect. nih.gov

In contrast, research on osteoclasts has yielded different findings. In vitro studies have revealed that cinacalcet can decrease bone resorption by osteoclasts and increase their secretion of Wnt10b, a protein that promotes bone formation. nih.govmdpi.com This was demonstrated by culturing osteoblasts with the supernatant from cinacalcet-treated osteoclasts, which resulted in increased bone mineralization. nih.govmdpi.com These studies often involve culturing peripheral blood mononuclear cells in the presence of RANK ligand and M-CSF to differentiate them into osteoclasts. nih.gov The resorptive activity of these cells can then be assessed by culturing them on bone slices and measuring the area of resorption. mdpi.com

Primary Cell TypeSpeciesKey Findings with Cinacalcet
Parathyroid Cells BovineUsed to study direct effects on PTH secretion.
Osteoblastic Cells Human, Mouse, RatNo direct effect on proliferation; CaSR not detected. nih.gov
Osteoclastic Cells HumanDecreased bone resorption; increased Wnt10b secretion. nih.govmdpi.com

Assays for Intracellular Calcium Homeostasis, PTH Secretion, and Cellular Proliferation Research

A variety of assays are employed to quantify the cellular responses to cinacalcet.

Intracellular Calcium Homeostasis: To measure changes in intracellular calcium, fluorescent indicators like Fluo-4 are used. nih.gov An increase in fluorescence indicates a rise in intracellular calcium levels. This method was used in T84 cells to show that cinacalcet causes a rapid increase in intracellular calcium, an effect that can be blocked by a phospholipase C inhibitor. nih.gov

PTH Secretion: The primary therapeutic effect of cinacalcet is the reduction of PTH secretion. PTH levels in cell culture supernatants or patient plasma are typically measured using immunoradiometric assays (IRMA) or enzyme-linked immunosorbent assays (ELISA). researchgate.netoup.com These assays can distinguish between intact PTH (iPTH) and whole PTH (wPTH). researchgate.netnih.gov Studies have shown that cinacalcet significantly reduces both iPTH and wPTH levels. nih.gov

Cellular Proliferation: Cellular proliferation can be assessed using several methods. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells. nih.govsigmaaldrich.com Another common method is the BrdU (5-bromo-2'-deoxyuridine) incorporation assay, which measures DNA synthesis in actively dividing cells. sigmaaldrich.comlabome.com Cell viability can be determined using dyes like Alamar Blue or by measuring ATP levels. nih.govsigmaaldrich.com Flow cytometry analysis of cells stained with annexin (B1180172) V and propidium (B1200493) iodide can be used to quantify apoptosis, or programmed cell death. nih.gov

Assay TypeParameter MeasuredCommon Methods
Intracellular Calcium Homeostasis Changes in intracellular calcium concentrationFluorescent indicators (e.g., Fluo-4). nih.gov
PTH Secretion Parathyroid hormone levels in media or plasmaImmunoradiometric Assay (IRMA), ELISA. researchgate.netoup.com
Cellular Proliferation & Viability Rate of cell division and number of living cellsMTT assay, BrdU incorporation, Alamar Blue, ATP measurement, Flow cytometry (for apoptosis). nih.govnih.govsigmaaldrich.comlabome.com

Preclinical Research Models and Translational Mechanistic Studies

Rodent Models for Investigating Pathophysiological Mechanisms

Rodent models have been instrumental in understanding the in vivo effects of Cinacalcet (B1662232) on parathyroid gland function and the systemic complications of hyperparathyroidism.

Hyperparathyroidism Models for Mechanistic Insights

5/6 Nephrectomy Rats: This model, which mimics chronic kidney disease (CKD) and subsequent secondary hyperparathyroidism (sHPT), has been extensively used to study the effects of Cinacalcet. In 5/6 nephrectomized (Nx) rats, Cinacalcet administration effectively reduces elevated parathyroid hormone (PTH) levels. nih.govnih.gov Studies have shown that Cinacalcet's action is mediated through the allosteric activation of the CaSR on parathyroid cells, increasing their sensitivity to extracellular calcium and thereby suppressing PTH secretion. nih.govnih.gov Research in these models has demonstrated that Cinacalcet can prevent the development of parathyroid hyperplasia when administered early and can also lead to the regression of established hyperplasia. nih.govnih.gov

One study highlighted that in uremic rats with established sHPT, Cinacalcet not only decreased serum PTH but also mediated the regression of parathyroid hyperplasia. nih.gov This effect was associated with an increased expression of the cyclin-dependent kinase inhibitor p21, suggesting a role in cell cycle regulation. nih.gov Furthermore, chronotherapy studies in 5/6 nephrectomy rats have indicated that the timing of Cinacalcet administration can significantly impact its efficacy in inhibiting parathyroid gland proliferation, with administration during the peak expression of the CaSR gene showing a more pronounced effect. plos.orgplos.org

Mouse Models of Primary Hyperparathyroidism (PHPT): In a murine model of PHPT, where parathyroid-specific overexpression of the cyclin D1 oncogene leads to chronic hyperparathyroidism and parathyroid cell hyperplasia, Cinacalcet has also been shown to be effective. nih.gov Treatment with Cinacalcet significantly suppressed both serum calcium and PTH levels. nih.gov Importantly, it also markedly reduced parathyroid cell proliferation in these mice, as measured by BrdU incorporation, without affecting apoptosis. nih.gov This suggests that Cinacalcet's anti-proliferative effects are a key mechanism in its therapeutic action in both primary and secondary forms of hyperparathyroidism.

Studies on Parathyroid Gland Morphological Changes and Hyperplasia Regression

Preclinical studies have provided direct evidence of Cinacalcet's ability to induce favorable morphological changes in the parathyroid gland. In rodent models of sHPT, treatment with Cinacalcet leads to a reduction in parathyroid gland weight and a decrease in the number of proliferating cells. nih.gov This regression of hyperplasia is a critical finding, as enlarged parathyroid glands are a hallmark of advanced hyperparathyroidism.

The mechanism behind this regression involves the inhibition of parathyroid cell proliferation. nih.govnih.gov As mentioned, increased expression of the p21 protein, a cell cycle inhibitor, has been observed in the parathyroid glands of uremic rats treated with Cinacalcet. nih.govnih.gov This provides a molecular basis for the observed reduction in gland size. The reversal of these beneficial effects upon discontinuation of the treatment underscores the need for continuous therapy to maintain control over parathyroid hyperplasia. nih.govnih.gov Some research also suggests that Cinacalcet may induce morphological changes such as reduced gland size, hypovascularization, and cystic degeneration, although the precise mechanisms are still under investigation. researchgate.net

Research on Vascular Calcification Mechanisms in Animal Models

Vascular calcification is a serious complication associated with CKD and hyperparathyroidism. Animal models have been crucial in investigating the potential of Cinacalcet to mitigate this process. In uremic rat models, Cinacalcet treatment has been shown to attenuate aortic calcification. nih.govnih.gov

One of the proposed mechanisms is the suppression of endothelial-to-mesenchymal transition (EndMT), a process where endothelial cells acquire mesenchymal characteristics and contribute to calcification. nih.gov In uremic rats, Cinacalcet treatment was found to inhibit the expression of chondrocyte markers and the upregulation of mesenchymal markers in the aorta. nih.gov This suggests that by lowering PTH levels, Cinacalcet may prevent the signaling cascade that leads to EndMT and subsequent vascular calcification. nih.gov

Comparative Pharmacological Profiling with Related Calcimimetics in Preclinical Settings

The development of Cinacalcet was preceded by earlier calcimimetics, such as NPS R-568. Comparative studies in preclinical models have helped to delineate the pharmacological profiles of these compounds.

NPS R-568 was shown to be effective in reducing plasma PTH levels in rat models of both mild and severe secondary hyperparathyroidism, whether induced by chronic renal insufficiency or dietary calcium deficiency. nih.gov However, issues with bioavailability and drug interactions related to the hepatic cytochrome P-450 pathway led to the development of Cinacalcet as a more stable molecule. mdpi.com

More recent comparisons have been made with newer calcimimetics like etelcalcetide (B607377) (AMG 416), a peptide agonist of the CaSR. In rodent models of uremia, both Cinacalcet and etelcalcetide effectively lowered PTH levels. researchgate.netnih.gov However, intravenous administration of etelcalcetide resulted in a more sustained reduction in PTH compared to oral Cinacalcet, where PTH levels tended to return towards baseline by 24 hours post-dose. researchgate.netnih.gov A network meta-analysis of clinical trials later suggested that etelcalcetide had higher odds of achieving target PTH levels compared to Cinacalcet. nih.gov

CalcimimeticKey Preclinical FindingsModelReference
(S)-Cinacalcet-D3 HydrochlorideReduces PTH, prevents and reverses parathyroid hyperplasia, attenuates vascular calcification.5/6 Nephrectomy Rats, PHPT Mouse Model nih.govnih.govnih.govnih.gov
NPS R-568Effective in reducing PTH in various models of secondary hyperparathyroidism.Rat models of renal and dietary secondary HPT nih.gov
Etelcalcetide (AMG 416)Demonstrated a more sustained PTH reduction compared to Cinacalcet in rodent models of uremia.Rodent models of uremia (1K1C and 5/6 Nx) researchgate.netnih.gov

Advanced Computational Modeling and Cheminformatics for Mechanistic Predictions

Advanced computational techniques, such as Quantitative Structure-Property Relationship (QSPR) modeling, are increasingly being used to predict the physicochemical properties and biological activities of compounds. elsevierpure.com QSPR models establish a mathematical relationship between the chemical structure of a molecule and its properties. elsevierpure.comyoutube.comresearchgate.net

While specific QSPR studies focusing solely on this compound are not widely published, the principles of QSPR are highly relevant to understanding its mechanism and that of related calcimimetics. These models can predict properties like absorption, distribution, metabolism, and excretion based on molecular descriptors. For a compound like Cinacalcet, QSPR could be used to:

Predict its binding affinity to the CaSR.

Identify key structural features responsible for its allosteric modulatory activity.

Compare its predicted properties with other calcimimetics to guide the design of new, more effective molecules.

Future Directions and Research Challenges for S Cinacalcet D3 Hydrochloride

Development of Novel and More Efficient Stereoselective Synthesis Routes for Deuterated Analogs

A significant challenge in the development of deuterated pharmaceuticals is the creation of efficient, cost-effective, and stereochemically precise synthetic pathways. Current asymmetric syntheses for Cinacalcet (B1662232) often rely on chiral auxiliaries like (R)-tert-butanesulfinamide or the stereoselective reduction of imines to establish the crucial (R)-chiral center. nih.govnih.govresearchgate.netucd.ieacs.orggoogle.com The primary future challenge is to integrate deuterium (B1214612) incorporation into these routes without compromising yield or enantiomeric purity.

Future research will likely focus on two main strategies:

Late-Stage Deuteration: An alternative, more ambitious goal is the development of methods for direct, stereoretentive deuteration at the α-carbon of the amine in a late-stage intermediate or even the final Cinacalcet molecule. nih.govnih.gov This approach, potentially using transition-metal catalysts like ruthenium or iridium in the presence of a deuterium source (e.g., D₂O), could offer greater flexibility and efficiency, but maintaining the stereochemical integrity of the chiral center during C-H activation and deuteration remains a formidable synthetic hurdle. nih.govnih.gov

Success in this area will depend on minimizing costly purification steps like chiral chromatography and developing catalysts that are both highly active and exquisitely selective for the desired deuterated stereoisomer.

Further Elucidation of Unidentified Molecular Targets and Signaling Pathways

The primary molecular target of Cinacalcet is unequivocally the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR). nih.govresearchgate.netrsc.orgrsc.org Cinacalcet acts as a positive allosteric modulator, sensitizing the CaSR to extracellular calcium, which in turn activates Gq/Gi signaling pathways to suppress the secretion of parathyroid hormone (PTH). nih.gov However, the full spectrum of its molecular interactions may not be completely understood.

Future research must address the possibility of off-target interactions, which could help explain the significant inter-individual variability in patient response and certain side effects like nausea and vomiting. nih.govfrontiersin.orgnih.gov A study involving a radiolabeled version of Cinacalcet, [18F]Cinacalcet, revealed uptake not only in the parathyroid and thyroid glands but also in the adrenal glands, salivary glands, and pancreas. While specific binding to the CaSR could not be confirmed in a blocking study within that experiment, the biodistribution suggests the drug interacts with tissues beyond the primary target organ.

The key research challenges include:

Identifying Off-Target Proteins: Utilizing advanced proteomics techniques to identify other proteins or transporters that bind to (S)-Cinacalcet-D3 Hydrochloride in various tissues.

Characterizing Downstream Effects: Investigating whether binding to these alternative targets triggers distinct signaling cascades that contribute to either the therapeutic or adverse effect profile of the drug. Studies have shown that Cinacalcet can also influence the expression of the Vitamin D receptor (VDR) and FGF23 levels, suggesting its effects extend beyond immediate CaSR signaling. researchgate.net

A deeper understanding of these unidentified pathways is crucial for predicting patient responses more accurately and potentially designing new analogs with improved selectivity and tolerability.

Expansion of Advanced Metabolomics and Isotope Tracing Applications in Complex Biological Systems

This compound is, by its nature, a powerful tool for metabolic research. The deuterium label provides a stable, non-radioactive tracer that allows for precise quantification and tracking of the drug and its metabolites in complex biological systems. nih.govjuniperpublishers.comnih.govnih.gov The replacement of hydrogen with deuterium can alter metabolic pathways due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows the rate of metabolic reactions mediated by enzymes like cytochrome P450s (CYPs). juniperpublishers.com Cinacalcet is known to be metabolized by multiple CYP enzymes, including CYP3A4, CYP2D6, and CYP1A2. nih.gov

Future research should leverage this compound to:

Map Metabolic Fate: Use advanced mass spectrometry to conduct detailed in vivo studies that trace the absorption, distribution, metabolism, and excretion (ADME) of the deuterated compound. This can precisely determine if deuteration shunts metabolism towards or away from certain pathways, potentially reducing the formation of inactive or undesirable metabolites. nih.govjuniperpublishers.com

Quantify Protein Turnover: Employ sophisticated techniques like deuterium labeling for proteome-wide turnover kinetics analysis. nih.gov By administering this compound, researchers could monitor how the drug affects the synthesis and degradation rates of thousands of proteins, offering a global view of its impact on cellular physiology in target tissues.

These studies will provide a much clearer picture of the pharmacokinetic and pharmacodynamic differences between the deuterated and non-deuterated forms of Cinacalcet, potentially justifying the clinical benefits of the deuterated analog. nih.gov

Integration of High-Throughput Screening with Mechanistic Assays for Analog Discovery

The discovery of novel calcimimetics beyond Cinacalcet requires a systematic and integrated approach. High-throughput screening (HTS) provides the capacity to rapidly test vast libraries of chemical compounds for their ability to modulate the CaSR. nih.gov As the CaSR is a GPCR that signals through intracellular calcium mobilization, HTS campaigns can utilize fluorescence-based assays that measure changes in cytosolic calcium to identify potential hits. nih.govresearchgate.netnih.gov

The critical future direction lies in the seamless integration of HTS with detailed mechanistic follow-up assays. The process would involve:

Primary HTS: Screening large compound libraries for activity at the CaSR using robust, automated cell-based assays. nih.govresearchgate.netrsc.orgrsc.org

Hit Confirmation and Triage: Validating the initial hits to confirm their activity and eliminate false positives.

Mechanistic Characterization: Subjecting confirmed hits to a battery of secondary assays to elucidate their mechanism of action. This includes determining if they are positive or negative allosteric modulators, assessing their potency and efficacy, and profiling their downstream signaling effects.

Analog Development: Using the structure-activity relationship (SAR) data from these assays to guide the chemical synthesis of more potent and selective analogs. Promising new scaffolds discovered through this process could then be synthesized as deuterated versions to explore potential metabolic advantages.

This integrated workflow, moving from broad screening to deep mechanistic understanding, will accelerate the discovery of next-generation calcimimetics with potentially superior therapeutic profiles. rsc.orgrsc.org

Application of Deuterated Analogs in Proteomics and Protein-Ligand Interaction Studies

The unique properties of deuterated compounds make them valuable tools in the field of proteomics, particularly for studying the intricate details of protein-ligand interactions. nih.govacs.org Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has emerged as a powerful technique for probing protein conformational dynamics. springernature.comnih.govacs.orgnih.govyoutube.com By measuring the rate at which a protein's backbone amide hydrogens exchange with deuterium from a solvent, researchers can identify regions of the protein that become more or less accessible upon ligand binding. springernature.comnih.govnih.gov

Future applications for this compound in this domain present exciting challenges:

High-Resolution Binding Site Mapping: Using differential HDX-MS to compare the CaSR in its unbound state versus its state when bound to this compound. This can precisely map the allosteric binding pocket and reveal subtle conformational changes across the entire receptor, providing a dynamic picture of how the drug activates the receptor. nih.govacs.org

Studying Interactions in Native Environments: A major challenge is applying HDX-MS to membrane proteins like the CaSR in their native cellular environment. acs.org Developing methods that allow for the study of this compound's interaction with the CaSR in cell lysates or membrane preparations will provide more physiologically relevant data.

Identifying Off-Target Interactions: Combining techniques like protein thermal depletion with HDX-MS can help identify previously unknown binding partners in complex proteomes. This approach could be used to systematically search for the off-target proteins suggested by biodistribution studies.

These advanced proteomic investigations will not only refine our understanding of how this compound works at a molecular level but also pave the way for the rational design of more specific and effective drugs.

Q & A

Basic Research Questions

Q. How can researchers analytically distinguish (S)-Cinacalcet-D3 Hydrochloride from its non-deuterated counterpart?

  • Methodological Answer : Utilize High-Performance Thin-Layer Chromatography (HPTLC) with a mobile phase of chloroform:acetonitrile (6:4 v/v) and detect at 282 nm via densitometry. The deuterated compound may exhibit a marginally different retention factor (RF) compared to the non-deuterated form due to isotopic effects. For higher specificity, employ LC-MS/MS, where the mass shift from deuterium (Δm/z = +3) provides unambiguous identification .

Q. What validated chromatographic methods are recommended for quantifying this compound in biological samples?

  • Methodological Answer : The HPTLC method validated per ICH guidelines (linear range: 40–160 ng/band, LOD 0.48 ng/band, LOQ 1.59 ng/band) is suitable for API quantification. For biological matrices, LC-MS/MS with deuterated internal standards (e.g., [2H6]-Cinacalcet) improves accuracy by correcting for matrix effects. Ensure isotopic purity >98% to avoid cross-contamination .

Q. What pharmacopeial standards apply to purity assessment of this compound?

  • Methodological Answer : Follow USP monographs for Cinacalcet Hydrochloride (USP 364782-34-3), which specify HPLC conditions, impurity limits (e.g., 2-aminol and 1-aminol), and retention times. For deuterated analogs, validate isotopic purity via high-resolution mass spectrometry (HRMS) and ensure compliance with ICH stability testing protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data between deuterated and non-deuterated Cinacalcet?

  • Methodological Answer : Conduct competitive binding assays using calcium-sensing receptor (CaR)-expressing HEK293 cells under standardized conditions (pH 7.4, 37°C). Account for isotopic effects on dissociation constants (Kd) by orthogonal validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Cross-reference with pharmacokinetic data to assess bioequivalence .

Q. What experimental design is optimal for assessing the metabolic stability of this compound compared to its non-deuterated form?

  • Methodological Answer : Use human liver microsomes (HLMs) incubated with NADPH cofactor. Monitor deuterium retention at metabolic soft spots (e.g., propylamine chain) via LC-HRMS. Calculate intrinsic clearance (CLint) and half-life (t1/2). Validate findings with in vivo cross-over studies in rodents, comparing AUC and Cmax using stable isotope-labeled internal standards .

Q. How can contradictory findings between in vitro and in vivo efficacy studies of this compound be reconciled?

  • Methodological Answer : Evaluate species-specific differences in CaR expression or protein binding. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro metabolic data to in vivo scenarios. Validate with microdosing studies in healthy volunteers, leveraging the compound’s deuterium label for sensitive detection via accelerator mass spectrometry (AMS) .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound used for pharmacokinetic studies?

  • Methodological Answer : Implement orthogonal purification techniques (e.g., preparative HPLC coupled with chiral stationary phases) to ensure enantiomeric purity (>99% S-enantiomer). Characterize batches via <sup>1</sup>H-NMR and <sup>2</sup>H-NMR to confirm deuterium incorporation at specified positions. Use USP reference standards for calibration .

Methodological Considerations Table

Research Objective Recommended Techniques Key Parameters References
Purity AssessmentHPTLC, LC-MS/MS, HRMSRF, isotopic purity, impurity limits
Metabolic StabilityHLMs + LC-HRMS, in vivo cross-overCLint, t1/2, AUC
Receptor Binding AffinityCompetitive assays, ITC, SPRKd, ΔG binding energy
Isotopic Effect QuantificationPBPK modeling, AMSDeuterium retention, mass shift validation

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.